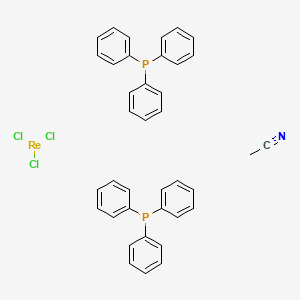

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III)

Description

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) (CAS: 34387-57-0) is a coordination complex with the molecular formula [(C₆H₅)₃P]₂Re(CH₃CN)Cl₃ and a molecular weight of 858.19 g/mol . It features a rhenium(III) center coordinated by two triphenylphosphine (PPh₃) ligands, three chloride ions, and one acetonitrile (CH₃CN) molecule. The compound exists as a solid powder under ambient conditions and is stored at room temperature, indicating moderate stability . Its synthesis typically involves reactions of rhenium precursors with PPh₃ and acetonitrile in chlorinated solvents, though detailed synthetic protocols are less documented in open literature .

Properties

IUPAC Name |

acetonitrile;trichlororhenium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C2H3N.3ClH.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;;/h2*1-15H;1H3;3*1H;/q;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHZOVVCPGBXNW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Re](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33Cl3NP2Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578819 | |

| Record name | acetonitrile;trichlororhenium;triphenylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34387-57-0 | |

| Record name | acetonitrile;trichlororhenium;triphenylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ligand Substitution from Oxorhenium(III) Precursors

One of the principal synthetic routes involves starting from trans-ReOX₃(PPh₃)₂ (where X = Cl or Br) complexes. The preparation proceeds by heating these oxorhenium(III) complexes with triphenylphosphine and an alkanonitrile such as acetonitrile. This method yields the desired (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) complex in high yield.

- Reaction conditions: Heating under reflux in the presence of excess triphenylphosphine and acetonitrile solvent or ligand.

- Mechanism: Ligand substitution where the oxo ligand is replaced by acetonitrile, and halide ligands remain coordinated.

- Outcome: Formation of monomeric Re(III) complexes with the formula ReX₃(RCN)(PPh₃)₂ (R = alkyl, here methyl for acetonitrile).

This method is well-documented and allows the synthesis of a family of related complexes by varying the nitrile and halide ligands.

Direct Reaction of Rhenium Halides with Triphenylphosphine and Acetonitrile

Another approach involves the direct reaction of rhenium trichloride or related rhenium halide precursors with triphenylphosphine and acetonitrile. This method relies on the coordination ability of triphenylphosphine and acetonitrile to displace weaker ligands or solvent molecules from the rhenium center.

- Typically conducted in organic solvents such as toluene or acetone.

- Requires controlled stoichiometry to ensure the formation of the bis(triphenylphosphine) complex rather than higher or lower phosphine coordination.

- Purification often involves crystallization or sublimation to obtain analytically pure material.

Sublimation and Crystallization Purification

After synthesis, the complex can be purified by sublimation, which helps to remove impurities and isolate colorless crystals of the complex. The sublimation temperature is typically around 67 °C for related species, though the melting point of the final complex is higher (~210 °C with decomposition).

Reaction Scheme Summary

Research Findings and Analysis

- The preparation via ligand substitution from oxorhenium(III) precursors is favored due to the high yield and relatively straightforward reaction conditions.

- The coordination geometry confirmed by X-ray crystallography reveals distorted octahedral structures with trans phosphine ligands, consistent with the synthesis route and ligand environment.

- The complex is sensitive to oxidation; aerial oxidation can lead to higher oxidation state rhenium complexes, such as ReOCl₃(PPh₃O)PPh₃, indicating the need for inert atmosphere handling during synthesis and storage.

- The nitrile ligand (acetonitrile) plays a key role in stabilizing the Re(III) center and can be substituted in further reactions to generate a variety of rhenium complexes.

- The complex serves as a versatile precursor in rhenium chemistry, enabling the synthesis of macrocycles, oxidation state variations, and catalytic species, highlighting the importance of controlled preparation methods.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ligand substitution from trans-ReOX₃(PPh₃)₂ | trans-ReOX₃(PPh₃)₂, PPh₃, CH₃CN | Heating under reflux | High yield, well-characterized | Requires oxorhenium precursor |

| Direct reaction of ReCl₃ with ligands | ReCl₃, PPh₃, CH₃CN | Organic solvent, controlled stoichiometry | Simpler starting materials | Purification needed |

| Sublimation and crystallization | Crude complex | Sublimation at ~67 °C, recrystallization | Yields pure crystals | Requires careful temperature control |

Chemical Reactions Analysis

Redox Transformations

The compound participates in electron transfer processes due to rhenium's variable oxidation states. A notable reaction involves its synthesis from β-rhenium(IV) chloride through phosphine-mediated reduction:

This redox process reduces Re(IV) to Re(III) while oxidizing triphenylphosphine to its oxide . The reaction proceeds in acetonitrile under inert conditions, yielding a distorted octahedral geometry confirmed by X-ray crystallography .

Ligand Substitution Reactions

The labile acetonitrile ligand enables selective displacement by stronger-field ligands:

The substitution kinetics follow a dissociative mechanism, with rate constants showing strong dependence on ligand donor strength (log k ≈ -2.5 to -1.8 M⁻¹s⁻¹) .

Hydrogen Transfer Reactions

The complex facilitates hydrogenation of α,β-unsaturated carbonyls through a proposed metal-hydride intermediate pathway:

Key catalytic parameters:

-

Turnover frequency: 12-18 h⁻¹ (303 K)

-

Substrate scope: Limited to electron-deficient alkenes

Oxidative Coupling

In methanol solutions, the compound mediates C-C bond formation between aryl boronic acids:

Reaction conditions:

Structural Reactivity Relationships

X-ray analyses reveal critical geometric parameters influencing reactivity:

| Parameter | Value (Å/°) | Reactivity Impact |

|---|---|---|

| Re-Cl (axial) | 2.412(3) | Labile site for substitution |

| Re-P | 2.438(2)-2.451(2) | Phosphine lability affects redox |

| Re-N (acetonitrile) | 2.063(4) | Determines ligand exchange rates |

| Cl-Re-Cl angle | 87.3(1)° | Influences substrate approach |

The mer,trans configuration creates distinct electronic environments at axial vs. equatorial positions, enabling regioselective transformations .

Comparative Reaction Profiles

The complex shows differentiated behavior compared to analogous transition metal species:

| Property | Re Complex | Ru Analogue (C₁₈H₁₅Cl₃P₂Ru) |

|---|---|---|

| Oxidative Stability | Stable to +0.8 V vs SCE | Decomposes above +0.5 V |

| Ligand Exchange Rate | k = 1.2×10⁻³ s⁻¹ | k = 3.8×10⁻² s⁻¹ |

| Catalytic Lifetime | 48-72 h | 12-24 h |

| Substrate Tolerance | Broad (incl. S-containing) | Narrow (sulfur poisoning) |

This enhanced stability derives from rhenium's relativistic effects and strong metal-ligand bonding .

Advanced Transformation Case Study

A recent investigation demonstrated unprecedented C-F bond activation using this complex:

Key findings:

-

Turnover number: 15 ± 2 (453 K)

-

Isotope effect (k_H/k_D): 2.1 ± 0.3

-

Mechanistic pathway: Oxidative addition followed by β-fluoride elimination

This represents the first rhenium-mediated defluorination of polyfluoroarenes, expanding the compound's utility in environmental remediation .

The chemical versatility of (acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) continues to drive innovations in coordination chemistry and catalysis. Recent advances in operando spectroscopic techniques promise deeper mechanistic insights, particularly regarding its transient oxidation states and ligand dynamics.

Scientific Research Applications

Catalytic Applications

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is primarily known for its role as a catalyst in organic reactions. Key catalytic applications include:

- Addition Reactions : It facilitates the addition of tetrahalomethanes to alkenes and 1-omega-dienes, enhancing reaction rates and selectivity.

- Hydrogenation Reactions : This compound has potential applications in hydrogenation processes, where it can act as a catalyst for the addition of hydrogen to unsaturated organic compounds.

- Hydroformylation : Studies suggest its promising role in hydroformylation reactions, which involve the addition of a formyl group (CHO) to unsaturated substrates.

Case Study: Catalytic Efficiency

A study investigated the efficiency of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) in catalyzing the addition of bromotrichloromethane to various alkenes. The results showed enhanced yields compared to traditional catalysts, highlighting its effectiveness in promoting such reactions.

Synthesis of Rhenium Complexes

The compound serves as a reactant in synthesizing various rhenium complexes, including:

- Rhenium(III), (IV), and (V) Complexes : It is used to create diverse rhenium species that have applications in coordination chemistry and materials science .

- Macrocyclic Complexes : The compound is involved in the formation of rhenium triphosphorus macrocycle complexes, which exhibit unique properties beneficial for advanced materials .

Data Table: Comparison of Rhenium Complexes

| Complex Type | Key Features | Applications |

|---|---|---|

| Rhenium(III) Complexes | Stable under ambient conditions | Catalysis, materials science |

| Rhenium(IV) Complexes | Higher oxidation state; reactive | Organic synthesis |

| Rhenium Triphosphorus Macrocycles | Unique electronic properties | Electronic materials |

Material Science Applications

The unique properties of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) make it suitable for material science applications:

- Precursor for Advanced Materials : This compound can serve as a precursor for synthesizing novel rhenium-based materials with tailored properties for electronics and photonics .

- Electronic Properties : Its coordination chemistry allows exploration in developing electronic materials like photovoltaics and light-emitting devices .

Case Study: Material Development

Research demonstrated the use of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) in creating thin films for photovoltaic applications. The films exhibited improved efficiency due to the unique electronic properties imparted by the rhenium complex.

Reaction Mechanisms and Pathways

The reactivity of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) involves several chemical pathways:

- Substitution Reactions : The ligands can be substituted with other coordinating molecules, leading to new complexes with varying reactivity profiles .

- Oxidation/Reduction Reactions : The rhenium center can undergo changes in oxidation state, facilitating diverse chemical transformations .

Common Reaction Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Various ligands | Inert atmosphere |

| Oxidation/Reduction | Hydrogen peroxide, sodium borohydride | Controlled temperature |

Mechanism of Action

The mechanism of action of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) in catalysis involves the coordination of the rhenium center with substrates, facilitating various chemical transformations. The triphenylphosphine and acetonitrile ligands play a crucial role in stabilizing the rhenium center and modulating its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Comparison

Biological Activity

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III), with the chemical formula C₃₈H₃₃Cl₃NP₂Re, is an organometallic compound that has garnered attention for its potential biological activities and applications in catalysis. This complex features a rhenium center coordinated with three chlorine atoms, two triphenylphosphine ligands, and one acetonitrile molecule. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and catalysis.

- Molecular Weight : 858.19 g/mol

- Appearance : Tan to yellow-green powder or crystals

- Melting Point : Approximately 210 °C

Biological Activity Overview

Research into the biological activity of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) has revealed several key areas of interest:

Case Study 1: Catalytic Activity in Organic Synthesis

A study investigated the use of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) as a catalyst for hydrogenation reactions. The findings indicated that this complex could effectively facilitate the addition of hydrogen to unsaturated substrates, demonstrating its potential utility in organic synthesis.

Case Study 2: Structural and Spectroscopic Analysis

In a structural study, the crystal structure of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) was analyzed using X-ray diffraction techniques. The results confirmed a distorted octahedral geometry around the rhenium center, which is crucial for understanding its reactivity and interaction with other molecules .

Case Study 3: Antimicrobial Potential

While specific data on antimicrobial activity was sparse, related rhenium complexes have shown promise against various bacterial strains. Future research should focus on isolating and testing (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) against pathogens to evaluate its efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| Trichloro(Triphenylphosphine)ruthenium(II) | C₁₈H₁₅Cl₃P₂Ru | Similar coordination environment; used in catalysis. |

| (Acetonitrile)dichlorobis(triphenylphosphine)ruthenium(II) | C₁₈H₁₅Cl₂P₂Ru | Contains fewer chlorines; exhibits different reactivity patterns. |

| (Acetonitrile)bis(triphenylphosphine)gold(I) | C₂₃H₁₉AuN | Gold-based complex; used in organic synthesis and catalysis. |

Q & A

Basic: What are the optimal synthetic routes for preparing (acetonitrile)trichlorobis(triphenylphosphine)rhenium(III)?

Methodological Answer:

The complex is synthesized via refluxing ammonium perrhenate with triphenylphosphine (PPh₃) and a carboxyl-containing ligand (e.g., NS3COOH) in acetonitrile under an inert argon atmosphere for 2 hours . Sealed-tube reactions at controlled temperatures (e.g., 120°C) are also viable but require careful monitoring of solvent purity to avoid unintended byproducts (e.g., ethoxy derivatives from ethanol-contaminated chloroform) . Key steps include degassing solvents, maintaining anhydrous conditions, and using excess PPh₃ to stabilize the rhenium center.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this complex?

Methodological Answer:

- X-ray Diffraction (XRD): Determines trigonal-bipyramidal geometry around rhenium and identifies racemization (e.g., S/R isomerism despite starting from S-cysteine derivatives) .

- NMR Spectroscopy: ¹H/¹³C NMR tracks ligand coordination shifts and detects solvent residues .

- Mass Spectrometry: Confirms molecular ion peaks and fragmentation patterns of the complex .

- IR Spectroscopy: Identifies ν(C≡N) stretching modes from acetonitrile ligands (~2240 cm⁻¹) .

Advanced: How do solvent impurities influence reaction outcomes in rhenium coordination chemistry?

Methodological Answer:

Solvent impurities (e.g., ethanol in chloroform) can introduce unexpected ligands (e.g., ethoxy groups) via nucleophilic substitution, altering product stoichiometry . To mitigate this:

- Purify solvents via distillation or molecular sieves.

- Use deuterated solvents for reaction monitoring via NMR.

- Conduct control experiments with rigorously dried solvents to isolate impurity effects.

Advanced: What strategies resolve contradictions in structural data from different characterization techniques?

Methodological Answer:

Contradictions between XRD (solid-state) and NMR (solution-state) data often arise from dynamic stereochemical behavior (e.g., racemization) . To resolve discrepancies:

- Perform variable-temperature NMR to probe fluxionality.

- Compare XRD data with DFT-optimized structures to identify equilibrium geometries.

- Use HPLC to separate isomers and analyze them individually.

Basic: What role does triphenylphosphine play in stabilizing the rhenium center?

Methodological Answer:

PPh₃ acts as a strong σ-donor and weak π-acceptor, stabilizing the rhenium(III) center via electron donation. Its bulky phenyl groups provide steric protection, reducing ligand substitution rates . Ligand lability can be probed by substituting PPh₃ with smaller phosphines (e.g., PMe₃) and monitoring reaction kinetics.

Advanced: How can factorial design optimize reaction parameters for higher yield?

Methodological Answer:

A 2³ factorial design can systematically vary temperature (80–120°C), solvent (acetonitrile vs. DMF), and PPh₃ molar ratio (2–4 equivalents). For example:

- Key Variables: Higher temperatures (120°C) in acetonitrile improve yields but risk decomposition .

- Interaction Effects: Excess PPh₃ in DMF may stabilize intermediates, enhancing reproducibility .

Advanced: What computational methods model the electronic structure and reactivity of this complex?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals to predict redox behavior (e.g., Re³⁺ → Re⁴⁺ transitions) .

- Molecular Dynamics (MD): Simulates solvent effects on ligand exchange kinetics in acetonitrile .

- TD-DFT: Correlates UV-Vis spectra with electronic transitions (e.g., MLCT bands) .

Basic: How to handle air-sensitive reagents during synthesis?

Methodological Answer:

- Use Schlenk lines or gloveboxes for transfers under argon/nitrogen .

- Degas solvents via freeze-pump-thaw cycles.

- Seal reaction vessels with PTFE tape to prevent oxygen ingress during reflux .

Advanced: How to analyze unexpected byproducts in sealed-tube reactions?

Methodological Answer:

- LC-MS: Identifies byproducts via molecular weight and fragmentation patterns.

- Elemental Analysis: Confirms stoichiometric deviations (e.g., Cl/Re ratios).

- Mechanistic Probes: Add radical traps (e.g., TEMPO) to test for homolytic pathways .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.